molecular formula C10H7BrO2S B6614281 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid CAS No. 1098354-02-9

7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B6614281
CAS No.: 1098354-02-9
M. Wt: 271.13 g/mol
InChI Key: HXBQFBZQINXXDF-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid (C₁₀H₇BrO₂S, molecular weight 283.14) is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a bromine atom at position 7, a methyl group at position 3, and a carboxylic acid moiety at position 2 . This structure renders it a versatile intermediate in pharmaceutical and materials chemistry, particularly in Suzuki-Miyaura cross-coupling reactions due to the bromine substituent’s reactivity . Its benzo[b]thiophene scaffold contributes to unique electronic properties, distinguishing it from analogous indole or benzoxazole derivatives.

Properties

IUPAC Name

7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBQFBZQINXXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid typically involves the bromination of 3-methyl-1-benzothiophene followed by carboxylation. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom at the 7th position. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In organic synthesis, 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid serves as an important intermediate for producing more complex organic molecules. Its bromine atom allows for various chemical modifications through substitution reactions, while the carboxylic acid group can participate in further transformations.

Types of Reactions:

  • Oxidation: Converts the methyl group to a carboxylic acid.
  • Reduction: May involve the removal of the bromine atom.
  • Substitution: Nucleophilic substitution can occur at the bromine or carboxylic acid positions.

Common Reagents:

  • Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
  • Reducing agents: Lithium aluminum hydride (LiAlH4).

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties:
In vitro studies demonstrate that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. One study reported an IC50 value of approximately 10 μM against breast cancer cells, suggesting potent anticancer activity linked to apoptosis induction and cell cycle arrest.

Antimicrobial Studies

Research has demonstrated significant antimicrobial properties against several bacterial strains. For instance:

  • Staphylococcus aureus: Exhibited MIC values indicating strong antibacterial effects.
  • Escherichia coli: Also showed susceptibility at low concentrations.

Anticancer Research

In vitro studies have highlighted the compound's potential in cancer treatment:

  • A study on breast cancer cells revealed an IC50 value around 10 μM.
  • Mechanisms identified include apoptosis induction and disruption of critical signaling pathways related to cell growth.

Mechanism of Action

The mechanism of action of 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiophene Core

7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic Acid
  • Molecular Formula : C₉H₅BrO₃S
  • Molecular Weight : 273.10
  • Key Differences: Replacing the methyl group with a hydroxyl (-OH) at position 3 increases polarity and acidity (pKa ~3–4 for -COOH and ~9–10 for -OH) . This derivative is prioritized in drug discovery for targeting hydrophilic binding pockets .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
  • Molecular Formula: C₁₀H₈ClNO₂
  • Molecular Weight : 225.63
  • Key Differences : Substituting the benzothiophene core with an indole system (replacing sulfur with nitrogen) alters electron distribution. The indole’s nitrogen lone pair increases basicity, while the chloro substituent (vs. bromo) reduces steric bulk and polarizability, impacting cross-coupling reactivity .

Halogen and Heterocycle Modifications

7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic Acid
  • Molecular Formula: C₉H₆BrNO₃
  • Molecular Weight : 256.05
  • Key Differences: Replacing benzothiophene’s sulfur with oxygen (benzoxazole) decreases electron richness, reducing π-stacking capability.
5-(3-Bromophenyl)thiophene-2-carboxylic Acid
  • Molecular Formula : C₁₁H₇BrO₂S
  • Molecular Weight : 283.14
  • Key Differences : This compound features a thiophene ring substituted with a 3-bromophenyl group. Unlike the fused benzothiophene system, the isolated thiophene lacks aromatic conjugation with a benzene ring, reducing thermal stability and altering UV-Vis absorption profiles .

Halogen-Substituted Derivatives

7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic Acid
  • Similarity Score : 0.94 (vs. target compound)
  • Molecular Formula : C₉H₅ClO₃S

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid C₁₀H₇BrO₂S 283.14 7-Br, 3-CH₃, 2-COOH High lipophilicity, Suzuki-reactive
7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid C₉H₅BrO₃S 273.10 7-Br, 3-OH, 2-COOH Enhanced solubility, hydrogen bonding
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 225.63 7-Cl, 3-CH₃, 2-COOH Reduced reactivity vs. bromo analogs
7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid C₉H₆BrNO₃ 256.05 7-Br, 2-CH₃, 5-COOH Lower electron density, steric hindrance
5-(3-Bromophenyl)thiophene-2-carboxylic acid C₁₁H₇BrO₂S 283.14 3-Br-Ph, 2-COOH Isolated thiophene, altered conjugation

Biological Activity

7-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The compound features a benzothiophene core with a carboxylic acid group and a bromine substituent, which enhances its reactivity and biological activity compared to its chloro and iodo analogs. The presence of the bromine atom influences the compound's interaction with biological targets, contributing to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to interact with bacterial cell membranes, disrupting their integrity, which leads to cell death. The compound has demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis (MTB) and multidrug-resistant strains.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (μg/mL)Activity Level
This compound2.73Highly Active
Rifampicin (RIF)3.00Moderate
Isoniazid (INH)4.00Moderate

The above data illustrates that the compound's activity is comparable to or exceeds that of established antibiotics like RIF and INH, highlighting its potential for further development as an antimicrobial agent .

Anticancer Activity

The compound also exhibits promising anticancer properties. It has been identified as an inhibitor of specific molecular pathways involved in cancer cell proliferation and apoptosis, particularly the PI3K/Akt/mTOR pathway. This interference can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Mechanism of Action:

  • Inhibition of Cell Proliferation: The compound disrupts cellular signaling pathways essential for cancer cell survival.
  • Induction of Apoptosis: It promotes programmed cell death in cancerous cells, contributing to its anticancer effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiophene derivatives. The bromine substituent at position 7 significantly enhances the compound's interaction with biological targets, while modifications at other positions can either enhance or diminish activity.

Table 2: SAR Insights for Benzothiophene Derivatives

Substituent PositionSubstituent TypeEffect on Activity
5DimethylIncreased potency
7BromoEnhanced interaction
3HydroxyVariable effects

These insights guide the design of new derivatives aimed at improving efficacy and selectivity against specific targets .

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antitrypanosomal Activity: A derivative featuring this compound was shown to be effective against Trypanosoma brucei, the causative agent of African sleeping sickness, indicating its potential for treating neglected tropical diseases .
  • Inhibition of Cholinesterases: Research has indicated that this compound may serve as a lead for developing inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease management .

Q & A

Q. What are the optimal synthetic routes for 7-bromo-3-methyl-1-benzothiophene-2-carboxylic acid?

The synthesis typically involves bromination of a pre-functionalized benzothiophene core. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. The methyl group at position 3 is introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies. The carboxylic acid group is often installed through oxidation of a methyl ester precursor (e.g., using KMnO₄ or LiOH) . Key intermediates, such as methyl esters, are critical for protecting the carboxylic acid during functionalization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding at C7) and methyl group integration .
  • HPLC/MS : Validates purity (>95%) and molecular weight (273.10 g/mol for the hydroxy variant; see ).
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry, particularly for bromine and methyl positioning .
  • FT-IR : Identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization?

The bromine atom at position 7 acts as a strong electron-withdrawing group, directing electrophilic substitutions to the para position (C5) and nucleophilic attacks to the meta position (C4). For example, Suzuki-Miyaura coupling with arylboronic acids preferentially occurs at C4 due to reduced steric hindrance compared to C5 . Computational modeling (DFT) can predict reactivity trends by analyzing partial charges and frontier molecular orbitals .

Q. What strategies mitigate competing side reactions during carboxylate ester hydrolysis?

Hydrolysis of the methyl ester to the carboxylic acid often competes with demethylation or decarboxylation. Using mild conditions (e.g., LiOH in THF/H₂O at 0–5°C) minimizes side reactions. Alternatively, enzymatic hydrolysis with lipases (e.g., Candida antarctica) offers selective conversion without affecting the bromine or methyl groups .

Q. How can researchers design assays to evaluate this compound’s biological activity?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (agar diffusion). The carboxylic acid group enhances solubility for in vitro testing .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Structure-activity relationship (SAR) studies can optimize substituents for potency .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive binding analysis .

Data Contradiction Analysis

Q. How should discrepancies in reported reactivity of brominated benzothiophenes be resolved?

Conflicting data on bromine’s directing effects (e.g., electrophilic vs. radical pathways) may arise from solvent polarity or catalyst choice. For instance, NBS in CCl₄ favors radical bromination, while FeBr₃ promotes electrophilic substitution. Cross-validation via kinetic studies (monitoring reaction progress with GC-MS) and computational simulations (transition state analysis) can clarify mechanisms .

Q. Why do stability studies report varying shelf-life for this compound?

Degradation rates depend on storage conditions. The carboxylic acid form is prone to dimerization via hydrogen bonding, while ester derivatives (e.g., methyl ester) are more stable. Recommendations include storing at −20°C under argon and avoiding prolonged exposure to light .

Methodological Considerations

Q. What computational tools predict the compound’s solubility and partition coefficient (logP)?

  • Quantum Chemistry Software (Gaussian, ORCA) : Calculate dipole moments and polar surface area to estimate aqueous solubility .
  • QSAR Models : Use tools like ALOGPS or Molinspiration to predict logP (~2.5–3.0), critical for pharmacokinetic profiling .

Q. How can crystallography resolve ambiguity in substitution patterns?

Single-crystal X-ray diffraction provides unambiguous evidence of bromine and methyl positioning. For example, a 2015 study resolved a similar compound (3-chloro-6-fluoro variant) with 0.8 Å resolution .

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